molecular formula C13H17ClN2O B3160138 N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea CAS No. 866009-64-5

N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

Cat. No.: B3160138
CAS No.: 866009-64-5
M. Wt: 252.74 g/mol
InChI Key: KOGKTVNURHMRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(3-chlorophenyl)-N-cyclopentyl-N-methylurea” is a complex organic compound. It likely contains a urea group (NH2-CO-NH2) and a 3-chlorophenyl group (a benzene ring with a chlorine atom at the 3rd position). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a planar CNOS core, which forms a dihedral angle with the N-bound 3-chlorophenyl group .


Chemical Reactions Analysis

The chemical reactivity of similar compounds often involves their ability to act as inhibitors of radical chain oxidation of organic compounds .


Physical and Chemical Properties Analysis

Similar compounds are often insoluble in water and may be combustible . They may also form polymers such as polyurethane resins .

Scientific Research Applications

Metabolism Studies

A series of studies have explored the metabolism of related compounds, such as 3-(4'-chlorophenyl)-1,1-dimethylurea (monuron). Frear (1968) characterized a cotton leaf microsomal oxidase system that N-demethylates monuron, a process requiring molecular oxygen and cofactors like NADPH or NADH (Frear, 1968). Additionally, Frear and Swanson (1972) identified new metabolites of monuron in cotton leaves, providing evidence for the formation of N-hydroxymethyl intermediates in the oxidative N-demethylation of substituted phenylurea herbicides by plants (Frear & Swanson, 1972).

Chemical Synthesis and Characterization

Yusof et al. (2010) synthesized and characterized a series of thiourea derivatives, including N-(3,4-dichlorophenyl)-N′-substituted compounds, revealing significant information about their structural and chemical properties (Yusof et al., 2010). Similarly, Shtamburg et al. (2008) conducted synthesis and structural analysis of new imidazolidine-2,4-dione and imidazolidin-2-one derivatives, contributing to the understanding of the chemical behavior of such compounds (Shtamburg et al., 2008).

Biological Activity and Potential Applications

Rahman et al. (2021) studied unsymmetrical thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, for their enzyme inhibition properties and potential as mercury sensors, highlighting the diverse applications of these compounds (Rahman et al., 2021).

Herbicide Metabolism and Environmental Impact

Research on the metabolism of herbicides like linuron, which is structurally similar to N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea, has provided insights into the environmental impact and degradation pathways of these chemicals. For instance, Nashed and Ilnicki (1970) investigated the absorption, distribution, and metabolism of linuron in various plants, offering valuable information on the environmental behavior of phenylurea herbicides (Nashed & Ilnicki, 1970).

Mechanism of Action

The mechanism of action of similar compounds often involves their antioxidant action. For example, 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been studied for its antioxidant action .

Safety and Hazards

Safety and hazards associated with similar compounds often involve risks from inhalation or contact with the skin or eyes .

Future Directions

Future research directions for similar compounds often involve exploring their potential biological activities, such as anticancer, antimicrobial, and antioxidant activities .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-cyclopentyl-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-16(12-7-2-3-8-12)13(17)15-11-6-4-5-10(14)9-11/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGKTVNURHMRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea
Reactant of Route 2
Reactant of Route 2
N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea
Reactant of Route 5
Reactant of Route 5
N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.